Cyclisation Yield: Acetic Anhydride/Sodium Acetate Outperforms Thionyl Chloride and p-Toluenesulfonic Acid by >2‑Fold
In a direct head-to-head comparison within the same study, three cyclisation methods were evaluated for the conversion of 2-(5-chloro-2-ureidophenyl)acetic acid to 5-chloro-2-oxindole-1-carboxamide. The acetic anhydride/sodium acetate system delivered an isolated yield of 83% (combined two crops), whereas thionyl chloride in dichloroethane gave 41% and p-toluenesulfonic acid in toluene under azeotropic reflux gave only 35%. This 2.0–2.4‑fold yield advantage translates into substantially lower raw-material demand for the same quantity of target intermediate .
| Evidence Dimension | Isolated yield after cyclisation |
|---|---|
| Target Compound Data | 83% (7.7 g from 10 g of ureido-acid intermediate; combined two crops) |
| Comparator Or Baseline | Thionyl chloride method: 41% (3.8 g); p-toluenesulfonic acid method: 35% (3.03 g) |
| Quantified Difference | 2.0‑fold vs SOCl₂; 2.4‑fold vs PTSA |
| Conditions | Cyclisation of 2-(5-chloro-2-ureidophenyl)acetic acid; acetic anhydride/sodium acetate at 0–5 °C for 1 h vs SOCl₂ in dichloroethane at 10–30 °C for 4 h vs PTSA in toluene under azeotropic reflux for 8 h |
Why This Matters
For procurement of multi-kilogram quantities, a >2‑fold yield difference directly halves the consumption of the upstream intermediate and reduces waste, making the high-yielding route economically decisive.
- [1] Kumar, P.R.; Goud, P.S.; Raju, S.; Sailaja, M.; Sarma, M.R.; Reddy, G.O. Synthesis of Tenidap: An Improved Process for the Preparation of 5-Chloro-2-oxindole-1-carboxamide. Org. Process Res. Dev. 2001, 5, 61–64. View Source
